![molecular formula C8H8F2N2O2 B2819615 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid CAS No. 1780733-00-7](/img/structure/B2819615.png)
5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid
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Overview
Description
5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid is a chemical compound with the molecular formula C8H8F2N2O2 and a molecular weight of 202.16 . It is a powder that is stored at room temperature . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C8H8F2N2O2/c9-8(10)2-1-5-4(3-8)6(7(13)14)12-11-5/h1-3H2,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid, although not directly mentioned in the available literature, is likely to be involved in complex chemical synthesis and structural analysis similar to its fluorinated counterparts. The study of the NMR spectra of 4,5,6,7-tetrafluorobenzo[b]thiophen and its derivatives has shed light on the presence of large para FF coupling and long-range couplings between hydrogen and fluorine atoms in carboxylic acids. This kind of detailed structural analysis is essential in understanding the chemical properties and potential reactivity of fluorinated compounds like 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid (Castle, Mooney, & Plevey, 1968).
Role in Medicinal Chemistry
Compounds with structures similar to 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid are known to have significant roles in medicinal chemistry. For instance, tetrazoles are recognized for their applications in drug design due to their non-classical bioisosteres of carboxylic acids, offering similar acidities but increased lipophilicity and metabolic resistance. The synthesis, functionalization, and application of 5-substituted tetrazoles in medicinal chemistry, as reported by Roh, Vávrová, & Hrabálek (2012), highlight the relevance of such compounds in the development of pharmaceuticals (Roh, Vávrová, & Hrabálek, 2012).
Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Tetrazole-based carboxylic acids, which share functional groups with 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid, are utilized as difunctionalized ligands for the construction of MOFs with novel topologies. The study of the synthesis, crystal structures, and thermal decomposition of Mn(II)-MOFs with tetrazole-based carboxylic acids by Yang, Hou, Zhang, & Zhu (2022) demonstrates the potential application of such compounds in creating functional materials with unique properties (Yang, Hou, Zhang, & Zhu, 2022).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indazole derivatives have been found to influence a range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
. These properties are crucial in determining the bioavailability of a compound.
Action Environment
. Such factors can significantly impact the effectiveness of a compound.
properties
IUPAC Name |
5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)2-1-5-4(3-8)6(7(13)14)12-11-5/h1-3H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGQLZGBHCVQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1NN=C2C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid | |
CAS RN |
1780733-00-7 |
Source
|
Record name | 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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